molecular formula C15H24N2O3S B5968973 N-(sec-butyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide

N-(sec-butyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide

Cat. No.: B5968973
M. Wt: 312.4 g/mol
InChI Key: LVIGVDUDDOQMBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of sulfonylureas and has been found to exhibit vasodilatory properties, making it a promising candidate for the treatment of various cardiovascular diseases.

Mechanism of Action

N-(sec-butyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide 41-2272 activates sGC by binding to the heme group of the enzyme, resulting in the formation of a nitric oxide (NO)-sGC complex. The NO-sGC complex activates the enzyme, leading to an increase in cGMP levels, which in turn leads to vasodilation.
Biochemical and Physiological Effects
This compound 41-2272 has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound 41-2272 can reduce pulmonary artery pressure and improve cardiac output in patients with pulmonary hypertension. This compound 41-2272 has also been found to improve endothelial dysfunction and reduce oxidative stress in patients with hypertension.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide 41-2272 has several advantages for lab experiments. It is a potent and selective activator of sGC, making it an ideal tool for studying the role of sGC in various physiological processes. This compound 41-2272 is also stable and can be easily synthesized, making it readily available for use in lab experiments.
However, this compound 41-2272 also has some limitations for lab experiments. It has a short half-life, which can make it difficult to maintain consistent levels of the compound in cell culture or animal models. Additionally, this compound 41-2272 has been found to exhibit off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on N-(sec-butyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide 41-2272. One potential area of research is the development of more potent and selective sGC activators. Another area of research is the investigation of the potential therapeutic applications of this compound 41-2272 in other diseases such as diabetes and cancer. Finally, the development of novel drug delivery systems for this compound 41-2272 could improve its pharmacokinetic properties and increase its efficacy in clinical settings.
Conclusion
In conclusion, this compound 41-2272 is a promising compound with potential therapeutic applications in various cardiovascular diseases. Its vasodilatory properties and ability to activate sGC make it an ideal tool for studying the role of sGC in various physiological processes. While this compound 41-2272 has some limitations for lab experiments, its stable synthesis and availability make it a valuable tool for scientific research. Future research on this compound 41-2272 could lead to the development of novel therapeutic strategies for various diseases.

Synthesis Methods

The synthesis of N-(sec-butyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide 41-2272 involves the reaction between 3-aminobenzenesulfonyl chloride and sec-butylamine in the presence of sodium hydroxide. This is followed by the addition of propylamine and methylamine to the reaction mixture, resulting in the formation of the final product.

Scientific Research Applications

N-(sec-butyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide 41-2272 has been extensively studied for its potential therapeutic applications in various cardiovascular diseases such as pulmonary hypertension, hypertension, and heart failure. Studies have shown that this compound 41-2272 exhibits vasodilatory properties by activating the enzyme soluble guanylate cyclase (sGC), which leads to an increase in cyclic guanosine monophosphate (cGMP) levels in smooth muscle cells. The increase in cGMP levels results in the relaxation of smooth muscle cells, leading to vasodilation.

Properties

IUPAC Name

N-butan-2-yl-3-[methyl(propyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-5-10-17(4)21(19,20)14-9-7-8-13(11-14)15(18)16-12(3)6-2/h7-9,11-12H,5-6,10H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIGVDUDDOQMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.